molecular formula C23H20N2O B14486224 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide CAS No. 64300-04-5

1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide

Cat. No.: B14486224
CAS No.: 64300-04-5
M. Wt: 340.4 g/mol
InChI Key: KBXXSADSWKDGHT-UHFFFAOYSA-N
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Description

1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an aniline group, a phenyl group, and a dihydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3,4-dihydronaphthalene with aniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

64300-04-5

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

1-anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C23H20N2O/c26-23(25-19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22(21)24-18-10-3-1-4-11-18/h1-14,24H,15-16H2,(H,25,26)

InChI Key

KBXXSADSWKDGHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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